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Compound of Interest

Compound Name: SHP504

Cat. No.: B11929918

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SHP2 inhibitor SHP504, with a focus
on its selectivity profile, the experimental methodologies used to characterize it, and its role in
relevant signaling pathways. SHP504 is a distinct, allosteric inhibitor that targets a secondary
site on the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key
signaling node in cellular proliferation and survival pathways.

Quantitative Selectivity Profile of SHP504

SHP504 was identified as a novel allosteric inhibitor of SHP2. It binds to a distinct site from the
well-characterized allosteric inhibitor SHP099, enabling the potential for dual allosteric
inhibition of SHP2. While a comprehensive quantitative selectivity profile of SHP504 against a
broad panel of other phosphatases is not extensively detailed in publicly available literature, its
inhibitory activity against SHP2 has been characterized.

The primary reported activity of SHP504 is against the SHP2 protein, specifically the construct
containing residues 1-525. It has been shown to be selective for the full-length, autoinhibited
conformation of SHP2 over its isolated phosphatase domain, a characteristic feature of
allosteric inhibitors that stabilize the inactive state of the enzyme.
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Data sourced from Fodor, M., et al. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase.
ACS Chemical Biology, 13(3), 647—656.

Experimental Protocols

The determination of the selectivity profile of a phosphatase inhibitor like SHP504 involves
robust biochemical assays. Below is a detailed methodology for a typical in vitro fluorescence-
based phosphatase inhibition assay used for determining the 1C50 values.

In Vitro Fluorescence-Based Phosphatase Inhibition
Assay

This protocol describes the determination of the inhibitory potency of a compound against a
protein tyrosine phosphatase (PTP) using a fluorogenic substrate.

Materials:
e Recombinant human PTP enzymes (e.g., SHP2, SHP1, PTP1B, etc.)
e Assay Buffer: 50 mM Tris-HCI (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.1% BSA.

¢ Fluorogenic Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiIFMUP) at a stock
concentration of 10 mM in DMSO.

e Test Compound (SHP504): Serial dilutions in DMSO.

o 384-well black, flat-bottom plates.
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o Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm).
Procedure:
e Compound Preparation:

o Prepare a series of dilutions of SHP504 in DMSO. A typical 10-point dose-response curve
might start at a high concentration (e.g., 10 mM) and proceed with 3-fold serial dilutions.

o For the final assay, the DMSO concentration should be kept constant across all wells
(typically < 1%).

e Enzyme Preparation:
o Thaw the recombinant PTP enzymes on ice.

o Dilute the enzymes to their final working concentration in cold Assay Buffer. The optimal
enzyme concentration should be determined empirically to yield a linear reaction rate with
a robust signal-to-background ratio within the assay timeframe.

e Assay Protocol:

o

Add 25 pL of Assay Buffer to all wells of a 384-well plate.

o Add 0.5 puL of the serially diluted SHP504 or DMSO (for control wells) to the respective
wells.

o Add 12.5 L of the diluted enzyme solution to the wells. For background control wells, add
12.5 pL of Assay Buffer without the enzyme.

o Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme
binding.

o Prepare the DiIFMUP substrate solution by diluting the stock in Assay Buffer to the final
desired concentration (typically at or near the Km for the specific PTP).

o Initiate the enzymatic reaction by adding 12.5 pL of the DiFMUP solution to all wells.
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o Immediately place the plate in a fluorescence plate reader.

o Data Acquisition and Analysis:

o Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes at
37°C.

o Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve)
for each well.

o Subtract the background rate (from wells without enzyme) from all other rates.

o Calculate the percent inhibition for each concentration of SHP504 relative to the DMSO
control (0% inhibition) and no enzyme control (100% inhibition).

o Plot the percent inhibition against the logarithm of the SHP504 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows
SHP2 in the MAPK Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs). Upon
growth factor binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of
SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2,
relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then
dephosphorylates specific substrates, ultimately leading to the activation of the Ras-Raf-MEK-
ERK (MAPK) signaling cascade, which promotes cell proliferation, survival, and differentiation.
Allosteric inhibitors like SHP504 stabilize the inactive, autoinhibited conformation of SHP2,
thereby preventing its activation and downstream signaling.
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Caption: SHP2 activation downstream of RTKs and inhibition by SHP504.
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Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of an inhibitor involves a systematic screening
against a panel of related enzymes. The workflow ensures a comprehensive assessment of the

compound's specificity.
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 To cite this document: BenchChem. [SHP504: A Technical Guide to its Selectivity Profile and
Methodologies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11929918#shp504-selectivity-profile-over-other-
phosphatases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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